Methyl 4-(methylamino)benzoate

Description

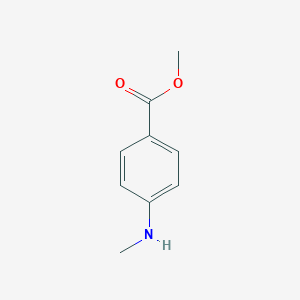

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(methylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-10-8-5-3-7(4-6-8)9(11)12-2/h3-6,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLAMGYUWYUMHCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40171445 | |

| Record name | Methyl 4-methylaminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40171445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18358-63-9 | |

| Record name | Methyl 4-methylaminobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018358639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18358-63-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117658 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 18358-63-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109525 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 4-methylaminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40171445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-(methylamino)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of Methyl 4-(methylamino)benzoate

For researchers, scientists, and professionals in drug development, a thorough understanding of the physical properties of chemical compounds is fundamental. This technical guide provides an in-depth overview of the core physical characteristics of Methyl 4-(methylamino)benzoate (CAS No: 18358-63-9), a compound of interest in various chemical syntheses.

Core Physical Properties

Methyl 4-(methylamino)benzoate is a white to cream or brown crystalline powder.[1] Its fundamental physical data are summarized in the table below, providing a clear reference for laboratory and development applications.

| Property | Value | Source |

| Molecular Formula | C9H11NO2 | [1][2][3][4] |

| Molecular Weight | 165.19 g/mol | [2][3] |

| Melting Point | 92-98 °C[1], 94-96 °C[5] | [1][5] |

| Boiling Point | 277.5 ± 23.0 °C (Predicted) | [5] |

| Density | 1.125 ± 0.06 g/cm³ (Predicted) | [5] |

| Solubility | Slightly soluble in water (1.2 g/L at 25 °C); Insoluble in hexane | [5] |

| Appearance | White to cream to brown crystals or powder | [1] |

| CAS Number | 18358-63-9 | [1][2][3][4] |

Experimental Protocols

The following sections detail standardized methodologies for determining the key physical properties of organic compounds like Methyl 4-(methylamino)benzoate.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of purity. The capillary method is a widely accepted technique for this measurement.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry Methyl 4-(methylamino)benzoate is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: The capillary tube is placed in a melting point apparatus, which consists of a heating block or an oil bath and a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a steady, slow rate (typically 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the entire sample becomes liquid are recorded. This range is reported as the melting point. A narrow melting range is indicative of a high degree of purity.

Boiling Point Determination

For non-volatile liquids, the boiling point is determined at atmospheric pressure. As Methyl 4-(methylamino)benzoate is a solid at room temperature, its boiling point is typically measured under reduced pressure and extrapolated to atmospheric pressure, or predicted using computational models as indicated by the available data. A common laboratory method for determining the boiling point of a small sample is the micro boiling point or Siwoloboff method.

Methodology:

-

Sample Preparation: A small amount of the substance is placed in a small test tube (fusion tube). A capillary tube, sealed at the top end, is inverted and placed inside the fusion tube.

-

Apparatus: The fusion tube is attached to a thermometer and heated in a suitable heating bath (e.g., a Thiele tube with high-boiling mineral oil).

-

Heating: The bath is heated until a rapid and continuous stream of bubbles emerges from the open end of the inverted capillary.

-

Cooling and Observation: The heating is discontinued, and the bath is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Density Determination

The density of a solid can be determined using the displacement method if a suitable liquid in which the solid is insoluble is available.

Methodology:

-

Initial Measurement: A known volume of a liquid in which Methyl 4-(methylamino)benzoate is insoluble (e.g., hexane) is measured in a graduated cylinder.

-

Sample Addition: A precisely weighed sample of the solid is carefully added to the graduated cylinder.

-

Volume Measurement: The new volume is recorded. The difference between the initial and final volumes represents the volume of the added solid.

-

Calculation: The density is calculated by dividing the mass of the solid by the volume it displaced.

Solubility Determination

Solubility is quantitatively determined by preparing a saturated solution and measuring the concentration of the solute.

Methodology:

-

Saturated Solution Preparation: An excess amount of Methyl 4-(methylamino)benzoate is added to a known volume of the solvent (e.g., water) in a flask.

-

Equilibration: The mixture is agitated (e.g., by stirring or shaking) at a constant temperature (e.g., 25 °C) for a sufficient period to ensure that equilibrium is reached and the solution is saturated.

-

Separation: The undissolved solid is separated from the solution by filtration or centrifugation.

-

Concentration Analysis: A known volume of the clear, saturated solution is carefully removed. The solvent is then evaporated, and the mass of the remaining solid is determined. The solubility is then expressed in grams per liter (g/L) or other appropriate units.

Logical Relationships of Physical Properties

The physical state and behavior of Methyl 4-(methylamino)benzoate are governed by the interplay of its molecular structure and intermolecular forces. The following diagram illustrates the logical relationships between its key physical properties.

Caption: Interrelationships of Methyl 4-(methylamino)benzoate's physical properties.

References

An In-depth Technical Guide to Methyl 4-(methylamino)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 4-(methylamino)benzoate, a significant chemical intermediate in the synthesis of various organic compounds. This document details its chemical identity, physicochemical properties, and spectral data. Furthermore, it outlines a detailed experimental protocol for its synthesis and includes visualizations of its chemical structure and a representative synthetic pathway. This guide is intended to serve as a valuable resource for professionals in research, development, and drug discovery.

Chemical Identity and Structure

Methyl 4-(methylamino)benzoate is an organic compound featuring a methyl ester functional group and a secondary amine attached to a benzene ring.

-

IUPAC Name: methyl 4-(methylamino)benzoate[1]

-

Synonyms: Benzoic acid, 4-(methylamino)-, methyl ester; Methyl 4(methylamino)benzoate; p-Aminobenzoic acid di-methyl derivative[1]

-

CAS Number: 18358-63-9[1]

-

Molecular Formula: C₉H₁₁NO₂[1]

-

Molecular Weight: 165.19 g/mol [1]

Structure:

The chemical structure of Methyl 4-(methylamino)benzoate is presented below.

Caption: Chemical structure of Methyl 4-(methylamino)benzoate.

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 4-(methylamino)benzoate is provided in the table below for easy reference and comparison.

| Property | Value | Reference |

| Appearance | White to cream to brown crystals or powder | [2] |

| Melting Point | 92-98 °C | [2] |

| Boiling Point | 277.5 ± 23.0 °C (Predicted) | [3] |

| Water Solubility | 1.2 g/L (at 25 °C) | [3] |

| Assay (GC) | ≥97.5% | [2] |

| pKa | 2.26 ± 0.12 (Predicted) | [3] |

| XLogP3 | 2.2 | [1] |

| Topological Polar Surface Area | 38.3 Ų | [1] |

Spectroscopic Data

Spectroscopic data are crucial for the identification and characterization of Methyl 4-(methylamino)benzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹³C NMR: The compound exhibits characteristic signals in its ¹³C NMR spectrum.[4]

Infrared (IR) Spectroscopy

-

The IR spectrum provides information about the functional groups present in the molecule.[4]

Mass Spectrometry (MS)

-

GC-MS: Gas chromatography-mass spectrometry data is available for this compound.[4] The fragmentation pattern in mass spectrometry can provide valuable structural information. For esters like methyl benzoate, common fragmentation includes the loss of the alkoxy group.

Experimental Protocols

Synthesis of Methyl 4-(methylamino)benzoate

A common method for the synthesis of Methyl 4-(methylamino)benzoate involves the N-methylation of Methyl 4-aminobenzoate. A representative, detailed experimental protocol is provided below.

Reaction Scheme:

Caption: N-methylation of Methyl 4-aminobenzoate.

Materials:

-

Methyl 4-aminobenzoate

-

Dimethyl sulfate

-

Potassium carbonate (or another suitable base)

-

Acetone (or another suitable solvent)

-

10% Hydrochloric acid

-

Water

Procedure:

-

Reaction Setup: In a reaction vessel, dissolve Methyl 4-aminobenzoate and potassium carbonate in acetone.

-

Addition of Methylating Agent: While stirring, add dimethyl sulfate to the mixture.

-

Reaction Conditions: Heat the reaction mixture to a suitable temperature (e.g., 50 °C) and maintain for several hours.[1]

-

Work-up:

-

Cool the reaction mixture and add water.

-

Acidify the mixture with 10% hydrochloric acid.

-

The product can then be isolated by filtration or extraction with an appropriate organic solvent.

-

The isolated product should be washed and dried.

-

Note: This is a generalized procedure based on the methylation of a similar compound.[1] Reaction conditions such as temperature, time, and the specific base and solvent should be optimized for the specific substrate.

Logical Relationships and Workflows

The synthesis of Methyl 4-(methylamino)benzoate can be visualized as a straightforward workflow.

Caption: Synthetic workflow for Methyl 4-(methylamino)benzoate.

Conclusion

This technical guide has provided a detailed overview of Methyl 4-(methylamino)benzoate, encompassing its fundamental chemical properties, spectroscopic data, and a representative synthetic protocol. The structured presentation of data and the inclusion of visual diagrams aim to facilitate a clear understanding of this compound for researchers and professionals in the field of drug development and organic synthesis.

References

- 1. US4908470A - Process for the methyl-4-(dimethylamino)-3,5-dimethoxybenzoate - Google Patents [patents.google.com]

- 2. Methyl 4-aMino-3-(MethylaMino)benzoate synthesis - chemicalbook [chemicalbook.com]

- 3. Methyl 4-aminobenzoate(619-45-4) 13C NMR [m.chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to Isomers of C9H11NO2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key chemical isomers corresponding to the molecular formula C9H11NO2. With a molecular weight of approximately 165.19 g/mol , this formula encompasses a diverse range of compounds, from essential amino acids to synthetic active pharmaceutical ingredients. This document details their physicochemical properties, synthesis protocols, and relevant biological signaling pathways, offering a valuable resource for professionals in research and drug development.

Core Isomers and Physicochemical Properties

A variety of structurally distinct molecules share the molecular formula C9H11NO2. The table below summarizes the key quantitative data for the most prominent isomers, facilitating easy comparison of their physical and chemical characteristics.

| Isomer Name | IUPAC Name | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Water Solubility | logP |

| L-Phenylalanine | (2S)-2-amino-3-phenylpropanoic acid | 63-91-2 | 165.19 | 283 (decomposes) | Decomposes | 27 g/L (20 °C) | -1.38 |

| Benzocaine | Ethyl 4-aminobenzoate | 94-09-7 | 165.19 | 88-90 | 172 (12.75 mmHg) | Sparingly soluble | 1.86 |

| Ethenzamide | 2-Ethoxybenzamide | 938-73-8 | 165.19 | 132-134 | 310.8±32.0 (Predicted) | 1.4 g/L | 1.48 |

| Ethyl 2-aminobenzoate | Ethyl 2-aminobenzoate | 87-25-2 | 165.19 | 13-15 | 129-130 (9 mmHg)[1] | Limited | 2.57[2] |

| Ethyl 3-aminobenzoate | Ethyl 3-aminobenzoate | 582-33-2 | 165.19 | 27-30 | 172-175 (13 mmHg) | Slightly soluble | 1.8 |

| N-Acetyl-L-phenylalanine | (2S)-2-acetamido-3-phenylpropanoic acid | 2018-61-3 | 207.23 | 171-173[3][4] | Decomposes | Soluble in acetone and ethanol (20 mg/ml)[4] | 0.6[3][5] |

| Hippuric Acid | 2-benzamidoacetic acid | 495-69-2 | 179.17 | 187-191[6][7][8] | Decomposes | 3.75-4 g/L (20 °C)[6][7] | 0.31[8] |

In-Depth Analysis of Key Isomers

This section provides detailed information on the synthesis, biological significance, and experimental protocols for several key isomers of C9H11NO2.

L-Phenylalanine

L-Phenylalanine is an essential α-amino acid that serves as a fundamental building block for proteins in the human body. It is a precursor for the synthesis of tyrosine, which in turn is a precursor for the catecholamine neurotransmitters dopamine, norepinephrine, and epinephrine.

In the context of drug development, particularly in oncology, the metabolic pathways of phenylalanine are of significant interest. Cancer cells often exhibit altered amino acid metabolism to support their rapid proliferation.

UPLC-MS/MS Analysis of Phenylalanine:

This protocol outlines a general method for the quantitative analysis of phenylalanine in biological samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry.

-

Sample Preparation:

-

Precipitate proteins from plasma or serum samples by adding a threefold excess of cold methanol.

-

Vortex the mixture and centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Collect the supernatant and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in the initial mobile phase.

-

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

MRM Transitions: Monitor the transition of the precursor ion (m/z 166.1) to a specific product ion (e.g., m/z 120.1) for quantification.

-

Internal Standard: Use a stable isotope-labeled phenylalanine (e.g., 13C6-Phenylalanine) for accurate quantification.

-

Benzocaine (Ethyl 4-aminobenzoate)

Benzocaine is a widely used local anesthetic. It functions by blocking voltage-gated sodium channels in the neuronal membrane, which are essential for the propagation of nerve impulses.

Benzocaine, in its neutral form, diffuses across the neuronal membrane. Once inside the neuron, a portion of it becomes protonated. The protonated form of benzocaine then binds to the inner pore of the voltage-gated sodium channel, stabilizing the channel in its inactivated state. This prevents the influx of sodium ions that is necessary for the depolarization of the nerve membrane, thereby blocking the initiation and conduction of pain signals.[9][10][11][12][13][14] The binding site is located within the S6 transmembrane segment of domain IV of the sodium channel.[9][10]

Synthesis of Benzocaine (Ethyl 4-aminobenzoate):

This protocol describes the Fischer esterification of 4-aminobenzoic acid with ethanol.

-

Materials:

-

4-Aminobenzoic acid

-

Absolute ethanol

-

Concentrated sulfuric acid

-

10% Sodium carbonate solution

-

-

Procedure:

-

In a round-bottom flask, dissolve 4-aminobenzoic acid in absolute ethanol.

-

Cool the mixture in an ice bath and slowly add concentrated sulfuric acid.

-

Reflux the mixture for 1-2 hours.

-

After cooling, pour the reaction mixture into cold water.

-

Neutralize the solution by slowly adding 10% sodium carbonate solution until precipitation is complete.

-

Collect the crude benzocaine by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from an ethanol/water mixture to obtain pure benzocaine.

-

Ethenzamide

Ethenzamide is an analgesic and anti-inflammatory drug. Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key enzymes in the synthesis of prostaglandins. Prostaglandins are lipid compounds that mediate inflammation and pain.[15] Ethenzamide is reported to have a relatively selective action on COX-2.[15][16]

Synthesis of Ethenzamide:

This protocol describes the synthesis of ethenzamide from salicylamide.

-

Materials:

-

Salicylamide

-

Ethyl iodide

-

Sodium hydroxide

-

Ethanol

-

-

Procedure:

-

Dissolve salicylamide in an aqueous solution of sodium hydroxide.

-

Add ethyl iodide to the solution.

-

Reflux the mixture for several hours.

-

Cool the reaction mixture to induce crystallization of the product.

-

Collect the crude ethenzamide by filtration.

-

Recrystallize the product from a suitable solvent, such as ethanol, to obtain pure ethenzamide.[17][18][19][20][21]

-

General Experimental Protocols

The following are general protocols for determining key physicochemical properties relevant to the compounds discussed.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a useful indicator of purity.

-

Apparatus:

-

Procedure (Capillary Method):

-

Finely powder a small amount of the dry sample.

-

Pack the powdered sample into the sealed end of a capillary tube to a height of 2-3 mm.[24]

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature about 10-15°C below the expected melting point.

-

Then, heat slowly at a rate of 1-2°C per minute.[23]

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[22][23]

-

Determination of Boiling Point (Micro Method)

This method is suitable for determining the boiling point of small quantities of liquid.[15][25][26][27][28]

-

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath or heating block)

-

-

Procedure:

-

Place a small amount of the liquid (a few drops) into the small test tube.

-

Invert the sealed capillary tube and place it inside the test tube with the open end submerged in the liquid.

-

Attach the test tube to a thermometer and suspend the assembly in a heating bath.

-

Heat the bath slowly and observe the capillary tube.

-

A stream of bubbles will emerge from the open end of the capillary as the liquid is heated.

-

When a continuous and rapid stream of bubbles is observed, stop heating.

-

As the liquid cools, the bubbling will stop, and the liquid will begin to enter the capillary tube. The temperature at which the liquid just begins to enter the capillary is the boiling point of the liquid.[26][27]

-

Determination of Octanol-Water Partition Coefficient (logP) by Shake-Flask Method

The octanol-water partition coefficient is a measure of a compound's lipophilicity and is a critical parameter in drug development.

-

Materials:

-

1-Octanol (pre-saturated with water)

-

Water or buffer solution (pre-saturated with 1-octanol)

-

The compound of interest

-

Separatory funnel or vials

-

-

Procedure:

-

Prepare a stock solution of the compound in either water/buffer or 1-octanol.

-

Add a known volume of the stock solution and the other solvent to a separatory funnel or vial.

-

Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.

-

Allow the two phases (octanol and aqueous) to separate completely.

-

Carefully withdraw a sample from each phase.

-

Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[10][29][30][31][32]

-

Single Crystal X-ray Crystallography

This technique is used to determine the three-dimensional atomic and molecular structure of a crystalline compound.

-

Protocol Overview (Small Molecules):

-

Crystal Growth: The first and often most challenging step is to grow a single crystal of suitable size (typically 0.1-0.5 mm) and quality. Common methods include:

-

Slow Evaporation: A solution of the compound is allowed to evaporate slowly, leading to gradual supersaturation and crystal formation.[33]

-

Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, causing the compound to crystallize.[33][34]

-

Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.[35][36]

-

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined using computational methods (direct methods or Patterson methods) and refined to fit the experimental data.

-

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Ethyl 2-aminobenzoate | C9H11NO2 | CID 6877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Acetyl-L-phenylalanine | C11H13NO3 | CID 74839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-Acetyl-L-phenylalanine | 2018-61-3 [chemicalbook.com]

- 5. (-)-N-Acetylphenylalanine | C11H13NO3 | CID 101184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Hippuric acid | 495-69-2 [chemicalbook.com]

- 7. grokipedia.com [grokipedia.com]

- 8. Hippuric Acid | C9H9NO3 | CID 464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Locating the Route of Entry and Binding Sites of Benzocaine and Phenytoin in a Bacterial Voltage Gated Sodium Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. rupress.org [rupress.org]

- 12. pnas.org [pnas.org]

- 13. Frontiers | Characterization of Compound-Specific, Concentration-Independent Biophysical Properties of Sodium Channel Inhibitor Mechanism of Action Using Automated Patch-Clamp Electrophysiology [frontiersin.org]

- 14. Binding of benzocaine in batrachotoxin-modified Na+ channels. State- dependent interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemconnections.org [chemconnections.org]

- 16. What is the mechanism of Ethenzamide? [synapse.patsnap.com]

- 17. Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis[v1] | Preprints.org [preprints.org]

- 18. CN102675143A - Method for synthesizing ethenzamide - Google Patents [patents.google.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. SSERC | Melting point determination [sserc.org.uk]

- 23. westlab.com [westlab.com]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. scribd.com [scribd.com]

- 26. uomus.edu.iq [uomus.edu.iq]

- 27. chymist.com [chymist.com]

- 28. chemtips.wordpress.com [chemtips.wordpress.com]

- 29. LogP / LogD shake-flask method [protocols.io]

- 30. encyclopedia.pub [encyclopedia.pub]

- 31. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 33. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 34. youtube.com [youtube.com]

- 35. Crystal Growth - Sample Preparation - Molecular Solids Group - Philipps-Universität Marburg [uni-marburg.de]

- 36. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl 4-(methylamino)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of Methyl 4-(methylamino)benzoate. This document outlines the structural characterization of the compound, summarizes quantitative NMR data, provides standardized experimental protocols, and includes visualizations of the molecular structure and key spectroscopic relationships.

Molecular Structure and NMR Assignments

Methyl 4-(methylamino)benzoate is a para-substituted aromatic ester. Its structure consists of a central benzene ring substituted with a methylamino group (-NHCH₃) and a methyl ester group (-COOCH₃) at positions 4 and 1, respectively. The numbering of the atoms for NMR assignment is shown in the diagram below.

Caption: Structure and atom numbering of Methyl 4-(methylamino)benzoate.

Data Presentation

The quantitative data from the ¹H and ¹³C NMR spectra are summarized in the following tables. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: ¹H NMR Spectral Data

| Signal | Assignment (Protons) | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

| 1 | H-2, H-6 | ~7.85 | Doublet (d) | ~8.8 | 2H |

| 2 | H-3, H-5 | ~6.60 | Doublet (d) | ~8.8 | 2H |

| 3 | N-H | ~4.8 (broad) | Singlet (s) | N/A | 1H |

| 4 | O-CH₃ (C8) | ~3.79 | Singlet (s) | N/A | 3H |

| 5 | N-CH₃ (C9) | ~2.85 | Singlet (s) | N/A | 3H |

Table 2: ¹³C NMR Spectral Data

| Signal | Assignment (Carbons) | Chemical Shift (δ) ppm |

| 1 | C=O (C7) | ~167.5 |

| 2 | C4 | ~152.5 |

| 3 | C2, C6 | ~131.5 |

| 4 | C1 | ~118.9 |

| 5 | C3, C5 | ~113.5 |

| 6 | O-CH₃ (C8) | ~51.5 |

| 7 | N-CH₃ (C9) | ~30.0 |

Interpretation of the Spectra

¹H NMR Spectrum

The ¹H NMR spectrum displays five distinct signals, consistent with the molecular structure.

-

Aromatic Protons: The para-substitution pattern of the benzene ring results in a symmetrical spectrum. The protons H-2 and H-6 are chemically equivalent, as are H-3 and H-5. The electron-withdrawing ester group deshields the adjacent H-2/H-6 protons, causing them to resonate downfield at approximately 7.85 ppm. Conversely, the electron-donating methylamino group shields the adjacent H-3/H-5 protons, shifting their signal upfield to around 6.60 ppm. Both signals appear as doublets due to coupling with their respective ortho neighbors, exhibiting a typical ortho-coupling constant of about 8.8 Hz.

-

N-H Proton: The proton attached to the nitrogen atom typically appears as a broad singlet around 4.8 ppm. Its chemical shift can be variable and is influenced by solvent, concentration, and temperature.

-

Methyl Protons: The three protons of the ester methyl group (O-CH₃) are deshielded by the adjacent oxygen atom and appear as a sharp singlet at approximately 3.79 ppm. The N-methyl protons (N-CH₃) are less deshielded and resonate as a singlet around 2.85 ppm.

¹³C NMR Spectrum

The ¹³C NMR spectrum shows seven signals, corresponding to the seven unique carbon environments in the molecule.

-

Carbonyl Carbon: The ester carbonyl carbon (C7) is significantly deshielded and appears at the lowest field, around 167.5 ppm.[1]

-

Aromatic Carbons: The aromatic region displays four signals. C4, directly attached to the nitrogen, is the most deshielded of the ring carbons at ~152.5 ppm. The carbons ortho to the ester group (C2, C6) appear around 131.5 ppm. The carbons ortho to the methylamino group (C3, C5) are shielded and resonate at a higher field, ~113.5 ppm. The quaternary carbon C1, attached to the ester group, is found at approximately 118.9 ppm.

-

Methyl Carbons: The ester methyl carbon (C8) resonates at ~51.5 ppm, while the N-methyl carbon (C9) is found further upfield at ~30.0 ppm.

Experimental Protocols

The following is a generalized protocol for acquiring ¹H and ¹³C NMR spectra of Methyl 4-(methylamino)benzoate.

-

Sample Preparation:

-

Weigh approximately 10-20 mg of the compound for ¹H NMR (25-50 mg for ¹³C NMR).

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a small vial.

-

Ensure the sample is fully dissolved. If necessary, gently warm or vortex the vial.

-

Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

If the solvent does not contain an internal standard, a small amount of tetramethylsilane (TMS) can be added (δ = 0.00 ppm).

-

-

NMR Spectrometer Setup:

-

The spectra are typically acquired on a 400 MHz or 500 MHz NMR spectrometer.

-

The instrument is locked onto the deuterium signal of the solvent.

-

The magnetic field homogeneity is optimized by shimming the sample.

-

-

Data Acquisition:

-

¹H NMR: A standard one-pulse sequence is used. The spectral width is set to cover the expected range of proton signals (e.g., 0-12 ppm). A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled pulse sequence is typically used to simplify the spectrum to singlets for each unique carbon. A wider spectral width (e.g., 0-220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are necessary compared to ¹H NMR.

-

-

Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum.

-

The spectrum is phased and the baseline is corrected.

-

Chemical shifts are referenced to the TMS signal at 0.00 ppm.

-

For the ¹H spectrum, the signals are integrated to determine the relative number of protons.

-

Visualization of NMR Data Relationships

The following diagrams illustrate the key relationships derived from the NMR data.

Caption: ¹H-¹H spin-spin coupling in Methyl 4-(methylamino)benzoate.

Caption: Logical workflow for NMR-based structure elucidation.

References

An In-depth Technical Guide to the Key Infrared Spectral Peaks of Methyl 4-(methylamino)benzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the key peaks in the Fourier-Transform Infrared (FTIR) spectrum of Methyl 4-(methylamino)benzoate. Understanding the characteristic vibrational frequencies of this molecule is crucial for its identification, purity assessment, and the study of its interactions in various chemical and biological systems. This document outlines the principal spectral features, provides detailed experimental protocols for obtaining the spectrum, and presents a logical visualization of the correlation between the molecule's functional groups and their spectral signatures.

Key Infrared Absorption Peaks

The infrared spectrum of Methyl 4-(methylamino)benzoate is characterized by several distinct absorption bands that correspond to the vibrational modes of its specific functional groups. The molecule's structure, featuring a secondary amine, an aromatic ring, and a methyl ester, gives rise to a unique and identifiable spectral fingerprint. The key peaks observed in the gas-phase FTIR spectrum are summarized in the table below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3450 | Medium | N-H Stretch (Secondary Amine) |

| ~3050 | Weak | Aromatic C-H Stretch |

| ~2950 | Medium | Asymmetric CH₃ Stretch (Methyl Ester & N-Methyl) |

| ~2850 | Medium | Symmetric CH₃ Stretch (Methyl Ester & N-Methyl) |

| ~1715 | Strong | C=O Stretch (Ester) |

| ~1610 | Strong | C=C Stretch (Aromatic Ring) & N-H Bend |

| ~1520 | Strong | C=C Stretch (Aromatic Ring) |

| ~1280 | Strong | Asymmetric C-O-C Stretch (Ester) |

| ~1170 | Strong | Symmetric C-O-C Stretch (Ester) |

| ~1120 | Medium | In-plane C-H Bend (Aromatic) |

| ~840 | Strong | Out-of-plane C-H Bend (para-disubstituted Aromatic) |

| ~770 | Medium | Out-of-plane C-H Bend (Aromatic) |

Note: The exact peak positions may vary slightly depending on the sample preparation method and the physical state of the sample.

Experimental Protocols

The acquisition of a high-quality FTIR spectrum of Methyl 4-(methylamino)benzoate can be achieved through several standard techniques. The choice of method will depend on the available equipment and the physical form of the sample.

Method 1: Potassium Bromide (KBr) Pellet Method

This traditional method is suitable for solid samples and involves dispersing the analyte in a solid matrix that is transparent to infrared radiation.

Materials and Equipment:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Agate mortar and pestle

-

Hydraulic press with a pellet die

-

Methyl 4-(methylamino)benzoate (solid)

-

Potassium Bromide (KBr), spectroscopy grade, dried

-

Spatula

-

Analytical balance

Procedure:

-

Drying: Thoroughly dry the KBr powder in an oven at ~110°C for several hours to remove any absorbed water, which can interfere with the spectrum.

-

Sample Preparation: Weigh approximately 1-2 mg of Methyl 4-(methylamino)benzoate and 100-200 mg of the dried KBr.

-

Grinding: Add the sample and KBr to the agate mortar. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. The grinding action should be vigorous to reduce the particle size of the sample and ensure uniform dispersion.

-

Pellet Formation: Transfer a portion of the powdered mixture into the pellet die. Assemble the die and place it in the hydraulic press.

-

Pressing: Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet.

-

Spectrum Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Background Collection: Record a background spectrum of the empty sample compartment.

-

Sample Spectrum: Acquire the FTIR spectrum of the sample pellet over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

Method 2: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a more modern and convenient technique that requires minimal sample preparation. It is suitable for both solid and liquid samples.

Materials and Equipment:

-

FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

-

Methyl 4-(methylamino)benzoate (solid or liquid)

-

Spatula or pipette

-

Solvent for cleaning (e.g., isopropanol or ethanol)

-

Lint-free wipes

Procedure:

-

Crystal Cleaning: Ensure the surface of the ATR crystal is clean. Clean it with a soft, lint-free wipe moistened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Background Collection: With the clean and dry ATR crystal, record a background spectrum. This will account for any ambient atmospheric absorptions (e.g., CO₂, water vapor) and the absorbance of the crystal itself.

-

Sample Application: Place a small amount of the solid Methyl 4-(methylamino)benzoate sample directly onto the ATR crystal. If the sample is a powder, use the pressure arm of the ATR accessory to ensure good contact between the sample and the crystal surface. For a liquid sample, a single drop is sufficient.

-

Spectrum Acquisition: Acquire the FTIR spectrum of the sample over the desired wavenumber range.

-

Cleaning: After the measurement, clean the ATR crystal surface thoroughly with a solvent-moistened wipe to remove all traces of the sample.

Logical Relationships in the IR Spectrum

The following diagram illustrates the logical connection between the distinct functional groups within the Methyl 4-(methylamino)benzoate molecule and their characteristic absorption peaks in the infrared spectrum.

Caption: Correlation of functional groups and IR peaks.

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of Methyl 4-(methylamino)benzoate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of Methyl 4-(methylamino)benzoate. By elucidating the fragmentation pathways, this document aims to equip researchers, scientists, and drug development professionals with a deeper understanding of the molecule's behavior under mass spectrometric conditions, aiding in its identification, characterization, and quality control.

Core Fragmentation Data

The mass spectrum of Methyl 4-(methylamino)benzoate is characterized by a distinct pattern of fragment ions. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the most significant ions, are summarized in the table below. This data is critical for substance identification and structural elucidation.

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 165 | 75 | [M]⁺ (Molecular Ion) |

| 134 | 100 | [M - OCH₃]⁺ |

| 106 | 30 | [M - COOCH₃]⁺ |

| 77 | 25 | [C₆H₅]⁺ |

The Fragmentation Pathway: A Step-by-Step Breakdown

The fragmentation of Methyl 4-(methylamino)benzoate under electron ionization follows a logical and predictable pathway, primarily driven by the stability of the resulting fragment ions. The key fragmentation steps are visualized in the diagram below.

The fragmentation cascade begins with the molecular ion at m/z 165. The most prominent fragmentation event is the loss of a methoxy radical (•OCH₃) from the ester group, leading to the formation of the base peak at m/z 134.[1][2] This acylium ion is highly stabilized by resonance. Subsequent loss of a neutral carbon monoxide (CO) molecule from the m/z 134 fragment results in the ion at m/z 106. Further fragmentation of the aromatic ring structure can lead to the formation of the phenyl cation at m/z 77.

Experimental Protocol: A General Approach

While a specific, published protocol for the mass spectrometry of Methyl 4-(methylamino)benzoate is not widely available, a standard gas chromatography-mass spectrometry (GC-MS) method for the analysis of similar small aromatic compounds can be effectively employed.

1. Sample Preparation:

-

Dissolve a known quantity of Methyl 4-(methylamino)benzoate in a suitable volatile solvent, such as methanol or dichloromethane, to a final concentration of approximately 1 mg/mL.

-

Further dilute the stock solution as necessary to fall within the linear range of the instrument.

2. Gas Chromatography (GC) Conditions:

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically suitable.

-

Injector: Operate in split or splitless mode, depending on the sample concentration, at a temperature of 250°C.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 1 minute.

-

Ramp: Increase at a rate of 10°C/minute to 280°C.

-

Final hold: Hold at 280°C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: m/z 40-400.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

4. Data Analysis:

-

Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.

-

Extract the mass spectrum corresponding to the chromatographic peak of Methyl 4-(methylamino)benzoate.

-

Identify the molecular ion and major fragment ions. Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.

This guide provides a foundational understanding of the mass spectrometric behavior of Methyl 4-(methylamino)benzoate. The provided data and protocols can be adapted and optimized for specific research and development applications, contributing to more accurate and reliable analytical outcomes.

References

An In-depth Technical Guide to the Solubility of Methyl 4-(methylamino)benzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of methyl 4-(methylamino)benzoate, a key intermediate in various chemical syntheses. Understanding its solubility in different organic solvents is crucial for process development, formulation, and quality control in the pharmaceutical and chemical industries. This document compiles available solubility data, details experimental protocols for its determination, and illustrates key concepts through diagrams.

Quantitative Solubility Data

Precise quantitative solubility data for methyl 4-(methylamino)benzoate in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure and available qualitative information, a solubility profile can be inferred. The compound is known to be slightly soluble in water and insoluble in non-polar solvents like hexane. It exhibits slight solubility in chloroform and methanol.

To provide a more comprehensive understanding, the following table includes qualitative solubility information for methyl 4-(methylamino)benzoate and quantitative or qualitative data for structurally analogous compounds: methyl benzoate, methyl 4-aminobenzoate, and N-methylaniline. This information can serve as a valuable guide for solvent selection and for estimating the solubility of methyl 4-(methylamino)benzoate.

| Solvent Class | Solvent | Methyl 4-(methylamino)benzoate (Target Compound) | Methyl Benzoate (Analog 1) | Methyl 4-aminobenzoate (Analog 2) | N-Methylaniline (Analog 3) |

| Alcohols | Methanol | Slightly Soluble | Miscible[1][2][3] | Soluble[4][5][6][7] | Soluble[8][9][10][11] |

| Ethanol | Likely Soluble | Miscible[1][2][3] | Soluble[4][5][6][7] | Soluble[8][9][10][11] | |

| Ketones | Acetone | Likely Soluble | Miscible | Soluble[4] | Soluble |

| Esters | Ethyl Acetate | Likely Soluble | Miscible | Soluble | Soluble |

| Aromatic Hydrocarbons | Toluene | Likely Sparingly Soluble | Miscible | Sparingly Soluble | Soluble |

| Ethers | Diethyl Ether | Likely Soluble | Miscible[1] | Soluble[4][5][6][7] | Soluble |

| Halogenated Hydrocarbons | Chloroform | Slightly Soluble | Miscible | Soluble | Soluble[9][10][11] |

| Non-polar Hydrocarbons | Hexane | Insoluble | Miscible | Insoluble | Soluble |

| Polar Aprotic | Acetonitrile | Likely Soluble | Miscible | Soluble | Soluble |

Note: "Likely Soluble" and "Likely Sparingly Soluble" are estimations based on the properties of the target molecule and the known solubility of structurally similar compounds. Experimental verification is recommended for precise applications.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for many scientific and industrial processes. The following are detailed methodologies for two common and reliable experimental techniques.

Equilibrium Shake-Flask Method

This is a widely used method for determining the equilibrium solubility of a solid in a solvent.

Principle: A surplus of the solid solute is equilibrated with the solvent at a constant temperature. The concentration of the dissolved solute in the saturated solution is then determined analytically.

Apparatus:

-

Thermostatic shaker bath or incubator

-

Vials or flasks with airtight seals

-

Analytical balance

-

Filtration device (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation: Add an excess amount of methyl 4-(methylamino)benzoate to a series of vials. The excess solid should be visually apparent.

-

Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

-

Equilibration: Seal the vials and place them in a thermostatic shaker bath set to the desired temperature. Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be established experimentally.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE for organic solvents) to remove any undissolved particles. The filtration step should be performed quickly to minimize temperature fluctuations.

-

Analysis: Dilute the filtered saturated solution with a known volume of the solvent. Quantify the concentration of methyl 4-(methylamino)benzoate in the diluted sample using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC with a suitable standard curve).

-

Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or g/100g of solvent.

Gravimetric Method

This method is a straightforward and accurate way to determine solubility without the need for sophisticated analytical instrumentation.

Principle: A known mass of a saturated solution is evaporated to dryness, and the mass of the remaining solute is determined.

Apparatus:

-

Thermostatic water bath

-

Erlenmeyer flasks with stoppers

-

Analytical balance

-

Evaporating dish

-

Oven

Procedure:

-

Saturated Solution Preparation: Prepare a saturated solution of methyl 4-(methylamino)benzoate in the chosen organic solvent by adding an excess of the solid to the solvent in a stoppered Erlenmeyer flask.

-

Equilibration: Place the flask in a thermostatic water bath at the desired temperature and stir for an extended period to ensure equilibrium.

-

Settling: Allow the undissolved solid to settle to the bottom of the flask.

-

Sampling: Carefully decant or pipette a known mass of the clear supernatant into a pre-weighed evaporating dish.

-

Evaporation: Heat the evaporating dish gently to evaporate the solvent. This should be done in a well-ventilated fume hood. For high-boiling point solvents, a vacuum oven may be necessary.

-

Drying: Once the solvent has evaporated, place the evaporating dish in an oven at a temperature below the melting point of methyl 4-(methylamino)benzoate to dry the residue to a constant weight.

-

Weighing: Allow the evaporating dish to cool to room temperature in a desiccator and then weigh it accurately.

-

Calculation: The mass of the dissolved solute is the final weight of the dish and residue minus the initial weight of the empty dish. The mass of the solvent is the initial weight of the saturated solution minus the mass of the dissolved solute. The solubility can then be expressed as grams of solute per 100 grams of solvent.

Visualizing Experimental and Conceptual Frameworks

To further clarify the processes and principles involved in solubility determination, the following diagrams are provided.

Caption: Experimental workflow for the shake-flask method.

Caption: Factors influencing the solubility of a solid in a liquid.

References

- 1. Methyl benzoate | 93-58-3 [chemicalbook.com]

- 2. Methyl benzoate - Wikipedia [en.wikipedia.org]

- 3. Methyl benzoate [himedialabs.com]

- 4. Page loading... [wap.guidechem.com]

- 5. chembk.com [chembk.com]

- 6. Methyl 4-aminobenzoate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. Methyl 4-aminobenzoate | 619-45-4 [chemicalbook.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. N-Methylaniline Chemical Properties,Uses,Production [yufenggp.com]

- 10. N-Methylaniline CAS#: 100-61-8 [m.chemicalbook.com]

- 11. chembk.com [chembk.com]

Methyl 4-(methylamino)benzoate: A Comprehensive Technical Guide to Safety, Handling, and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the safe handling, storage, and disposal of Methyl 4-(methylamino)benzoate (CAS No. 18358-63-9). The following sections detail the compound's hazard profile, personal protective equipment (PPE) recommendations, emergency procedures, and experimental protocols for safety assessment, ensuring a secure working environment for all laboratory personnel.

Compound Identification and Properties

Methyl 4-(methylamino)benzoate is a chemical compound with the molecular formula C₉H₁₁NO₂.[1] It is also known by other names including "Methyl 4(methylamino)benzoate" and "4-(N-methylamino)benzoic acid methyl ester".[2]

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Weight | 165.19 g/mol | [1] |

| Appearance | White to Light Brown Solid | [3] |

| Melting Point | 94-96°C | [3] |

| Boiling Point | 277.5±23.0 °C (Predicted) | [3] |

| Solubility | Slightly soluble in water (1.2 g/L at 25°C). Soluble in Chloroform and Methanol. | [3] |

| Density | 1.125±0.06 g/cm³ (Predicted) | [3] |

Hazard Identification and GHS Classification

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Source: Aggregated GHS information provided to the ECHA C&L Inventory.[1]

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risk of exposure and ensure the stability of Methyl 4-(methylamino)benzoate.

Handling

-

Ventilation: Handle in a well-ventilated place, preferably in a chemical fume hood.[2]

-

Personal Protective Equipment (PPE): Wear appropriate PPE as detailed in Section 4.

-

Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in the laboratory.

-

Dust and Aerosol Formation: Avoid the formation of dust and aerosols during handling.[2]

-

Ignition Sources: Use non-sparking tools and prevent fire caused by electrostatic discharge.[2]

Storage

-

Container: Store in a tightly closed container.[2]

-

Conditions: Keep in a dry, cool, and well-ventilated place.[2]

-

Incompatible Materials: Information on specific incompatible materials is limited; however, as a general precaution for similar compounds, avoid strong oxidizing agents.

Exposure Controls and Personal Protective Equipment

Engineering controls and personal protective equipment are essential to prevent exposure.

-

Engineering Controls: Ensure adequate ventilation. Facilities should be equipped with an eyewash station and a safety shower.

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2]

-

Skin Protection: Wear impervious, chemical-resistant clothing and gloves.[2]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[2]

First Aid Measures

In case of exposure, follow these first aid procedures and seek medical attention.

-

Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[2]

-

Skin Contact: Immediately take off contaminated clothing. Wash off with soap and plenty of water.[2]

-

Eye Contact: Rinse with pure water for at least 15 minutes.[2]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[2]

Fire and Accidental Release Measures

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2]

-

Specific Hazards: The specific hazards arising from the chemical during a fire are not fully characterized, but combustion may produce toxic gases.

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) for firefighting if necessary.[2]

Accidental Release Measures

-

Personal Precautions: Avoid dust formation. Wear appropriate protective equipment.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Containment and Cleaning: Collect and arrange for disposal. Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[2]

Stability and Reactivity

-

Reactivity: No specific reactivity data is available.

-

Chemical Stability: The chemical stability under normal storage conditions has not been fully characterized, but it is expected to be stable.

-

Hazardous Reactions: No information on hazardous reactions is available.

-

Conditions to Avoid: No specific conditions to avoid have been identified.

-

Incompatible Materials: No specific data on incompatible materials is available.

-

Hazardous Decomposition Products: No hazardous decomposition products have been specified.

Toxicological and Ecological Information

Toxicological Information

As previously mentioned, specific quantitative toxicological data for Methyl 4-(methylamino)benzoate is limited. The GHS classification suggests it is harmful if swallowed and causes skin and eye irritation.

Ecological Information

There is no available data on the toxicity of Methyl 4-(methylamino)benzoate to fish, daphnia, algae, or microorganisms.[2] Information regarding its persistence, degradability, bioaccumulative potential, and mobility in soil is also unavailable.[2]

Experimental Protocols for Safety Assessment

The GHS classifications for this compound are likely derived from studies following standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the methodologies for key toxicological endpoints.

Acute Oral Toxicity (Adapted from OECD Guideline 423)

This test provides information on health hazards likely to arise from a single oral exposure to a substance.

-

Principle: A stepwise procedure is used with a small number of animals per step. The outcome of each step determines the dosage for the next step. The objective is to classify the substance based on its acute oral toxicity.

-

Animal Model: Typically, rats or mice of a single sex (usually females) are used.

-

Procedure:

-

Animals are fasted prior to dosing.

-

The test substance is administered in a single dose by gavage.

-

Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

-

Body weight is recorded weekly.

-

A necropsy is performed on all animals at the end of the study.

-

-

Endpoint: The primary endpoint is mortality, which is used to classify the substance into a GHS category for acute oral toxicity.

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (Adapted from OECD Guideline 439)

This in vitro test is used to predict the skin irritation potential of a chemical.

-

Principle: The test uses a reconstructed human epidermis model, which mimics the upper layers of human skin. The test chemical is applied to the tissue surface, and cell viability is measured to determine irritation potential.

-

Procedure:

-

The test chemical is applied topically to the tissue model.

-

After a defined exposure period, the chemical is removed by rinsing.

-

The tissue is incubated for a post-exposure period.

-

Cell viability is assessed using a quantitative method, typically the MTT assay.

-

-

Endpoint: A reduction in cell viability below a certain threshold (e.g., ≤ 50%) indicates that the substance is an irritant.[5]

Acute Eye Irritation/Corrosion (Adapted from OECD Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or corrosion.

-

Principle: The test substance is applied in a single dose to one eye of an experimental animal, with the other eye serving as a control. The degree of irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva.

-

Animal Model: The albino rabbit is the preferred species.

-

Procedure:

-

A single animal is typically used for an initial test.

-

The test substance is instilled into the conjunctival sac of one eye.

-

The eyes are examined at 1, 24, 48, and 72 hours after application.

-

If severe damage is observed, the test is terminated. If not, a confirmatory test with additional animals may be performed.

-

-

Endpoint: The severity and reversibility of ocular lesions are scored to classify the substance's eye irritation potential.

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Waste materials should be handled by a licensed waste disposal company.

Disclaimer: This document is intended as a guide and is not exhaustive. All personnel handling this chemical should be adequately trained and should consult the most up-to-date Safety Data Sheet (SDS) provided by the supplier. All laboratory work should be conducted in accordance with established safety protocols and regulations.

References

An In-depth Technical Guide to Methyl 4-(methylamino)benzoate: Synonyms, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 4-(methylamino)benzoate, a chemical compound of interest in various research and development sectors. This document details its nomenclature, physicochemical properties, and includes relevant experimental protocols.

Synonyms and Alternative Names

Methyl 4-(methylamino)benzoate is known by a variety of names in scientific literature and chemical databases. A comprehensive list of its synonyms and identifiers is provided below to facilitate accurate identification and literature searches.

| Identifier Type | Value | Source |

| IUPAC Name | methyl 4-(methylamino)benzoate | PubChem[1] |

| CAS Number | 18358-63-9 | PubChem[1] |

| Molecular Formula | C₉H₁₁NO₂ | PubChem[1] |

| Alternative Name | Benzoic acid, 4-(methylamino)-, methyl ester | PubChem[1] |

| Alternative Name | Methyl 4(methylamino)benzoate | PubChem[1] |

| Alternative Name | 4-(Methylamino)benzoic Acid Methyl Ester | TCI Chemicals |

| Alternative Name | 4-carbomethoxy-N-methylaniline | PubChem[1] |

| Alternative Name | p-Aminobenzoic acid di-methyl derivative | PubChem[1] |

| PubChem CID | 140375 | PubChem[1] |

| MDL Number | MFCD00017198 | Appchem[2] |

| EC Number | 888-919-0 | PubChem[1] |

| DTXSID | DTXSID40171445 | PubChem[1] |

| NSC Number | 109525, 117658 | PubChem[1] |

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of Methyl 4-(methylamino)benzoate is presented in the following tables.

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 165.19 g/mol | PubChem[1] |

| Appearance | White to Light yellow to Light orange powder to crystal | TCI Chemicals |

| Melting Point | 94-96 °C | ChemicalBook |

| Boiling Point | 277.5 ± 23.0 °C (Predicted) | ChemicalBook |

| Solubility | Slightly soluble in water (1.2 g/L at 25°C). Insoluble in hexane. | ChemicalBook |

| pKa | Not explicitly found, but related to aniline derivatives. | PubChem[1] |

Spectroscopic Data

| Spectroscopy Type | Key Data Points | Source |

| ¹H NMR | Data for a related compound, methyl 4-amino-3-(methylamino)benzoate, is available: (400 MHz, CDCl₃): δ 2.89 (s, 3H), 3.85 (s, 3H), 6.67 (d, J = 8.01 Hz, 1H), 7.33 (d, J = 1.37 Hz, 1H), 7.44 (dd, J = 8.11, 1.66 Hz, 1H). | ChemicalBook[3] |

| ¹³C NMR | Spectra available. | SpectraBase[4] |

| Infrared (IR) | Vapor phase IR spectrum available. | NIST WebBook[5], SpectraBase[4] |

| Mass Spectrometry (MS) | GC-MS data available. | NIST WebBook[5], SpectraBase[4] |

Biological Activity and Signaling Pathway

Methyl 4-(methylamino)benzoate has been identified as an inhibitor of the enzyme Dipeptidyl Peptidase-4 (DPP-4). DPP-4 plays a crucial role in glucose metabolism by inactivating incretin hormones, such as Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP). The inhibition of DPP-4 by compounds like Methyl 4-(methylamino)benzoate leads to prolonged activity of these incretins, resulting in enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism is a key therapeutic strategy in the management of type 2 diabetes.

Experimental Protocols

Synthesis of Methyl 4-(methylamino)benzoate

A general procedure for the synthesis of a related compound, methyl 4-amino-3-(methylamino)benzoate, is described, which can be adapted. A plausible synthesis for the title compound would involve the N-methylation of methyl 4-aminobenzoate.

Reaction Scheme:

A common method for the synthesis of Methyl 4-(methylamino)benzoate is the esterification of 4-(methylamino)benzoic acid. An alternative is the N-methylation of methyl 4-aminobenzoate.

Example Protocol (Esterification of 4-(methylamino)benzoic acid):

-

Reaction Setup: To a solution of 4-(methylamino)benzoic acid (1 equivalent) in methanol (excess), slowly add a catalytic amount of concentrated sulfuric acid.

-

Reflux: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

-

Column: A reversed-phase C18 column is typically suitable.

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a common choice.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound (e.g., around 254 nm).

-

Sample Preparation: Dissolve a known amount of the compound in the mobile phase or a suitable solvent to a known concentration.

-

Injection Volume: Typically 10-20 µL.

-

Flow Rate: A standard flow rate of 1 mL/min can be used as a starting point.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: Split or splitless injection depending on the sample concentration.

-

Temperature Program: An initial oven temperature held for a few minutes, followed by a ramp to a final temperature to ensure elution of the compound.

-

MS Detection: Electron ionization (EI) at 70 eV, scanning a suitable mass range to detect the molecular ion and characteristic fragments.

-

Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate.

This guide provides foundational technical information for professionals working with Methyl 4-(methylamino)benzoate. For specific applications, further optimization of experimental protocols may be necessary.

References

Understanding the pKa of Methyl 4-(methylamino)benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the acid dissociation constant (pKa) of Methyl 4-(methylamino)benzoate, a key parameter influencing its physicochemical properties such as solubility, lipophilicity, and biological activity. Due to the absence of a readily available, experimentally determined pKa value in peer-reviewed literature, this document outlines a framework for its estimation based on structurally related compounds and details the experimental protocols for its empirical determination.

Physicochemical Properties and pKa Value

The pKa value of an ionizable group in a molecule is the pH at which the group is 50% ionized. For Methyl 4-(methylamino)benzoate, the site of protonation is the methylamino group. The pKa of its conjugate acid is a measure of the basicity of this amino group. An accurate pKa value is crucial for predicting the behavior of this compound in various environments, including physiological media.

Data on Methyl 4-(methylamino)benzoate and Related Compounds

While a definitive experimental pKa for Methyl 4-(methylamino)benzoate is not prominently available, we can estimate its value by examining structurally analogous molecules. The electronic effects of the substituents on the aniline nitrogen atom significantly influence its basicity. The ester group at the para position is electron-withdrawing, which decreases the electron density on the nitrogen and thus lowers its basicity (lower pKa of the conjugate acid). Conversely, the N-methyl group is weakly electron-donating, which should slightly increase the basicity compared to a primary amine.

| Compound Name | Structure | pKa (Conjugate Acid of Amino Group) | Reference |

| 4-Aminobenzoic acid | NH₂-C₆H₄-COOH | 4.85 | [1][2] |

| Benzocaine (Ethyl 4-aminobenzoate) | NH₂-C₆H₄-COOEt | 2.51 | [3] |

| Methyl 4-(methylamino)benzoate | CH₃NH-C₆H₄-COOMe | Estimated: 2.7 - 3.2 | Estimation |

Estimation Rationale: The pKa of benzocaine's conjugate acid is significantly lower than that of 4-aminobenzoic acid, demonstrating the strong electron-withdrawing effect of the ester group. The N-methyl group in Methyl 4-(methylamino)benzoate is expected to slightly increase the basicity relative to the primary amino group in benzocaine. Therefore, the pKa of the conjugate acid of Methyl 4-(methylamino)benzoate is estimated to be slightly higher than that of benzocaine.

Experimental Protocols for pKa Determination

To obtain a precise pKa value for Methyl 4-(methylamino)benzoate, standard experimental methodologies can be employed. The following are detailed protocols for two common and reliable methods.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values. It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH.

Methodology:

-

Preparation of the Analyte Solution:

-

Accurately weigh approximately 10-20 mg of Methyl 4-(methylamino)benzoate and dissolve it in a suitable co-solvent system (e.g., a mixture of methanol and water, as the compound has low aqueous solubility) to a final volume of 50 mL.

-

The initial concentration should be in the range of 1-5 mM.

-

Add a known concentration of a strong acid (e.g., 0.1 M HCl) in slight excess to ensure the complete protonation of the methylamino group.

-

-

Titration Setup:

-

Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0).

-

Place the analyte solution in a thermostatted vessel (e.g., at 25 °C) and use a magnetic stirrer for continuous mixing.

-

Immerse the calibrated pH electrode and a micro-burette containing a standardized solution of a strong base (e.g., 0.1 M NaOH) into the solution.

-

-

Titration Procedure:

-

Record the initial pH of the solution.

-

Add the titrant in small, precise increments (e.g., 0.05-0.1 mL).

-

After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

-

Continue the titration past the equivalence point.

-

-

Data Analysis:

-

Plot the pH values against the volume of NaOH added to obtain a titration curve.

-

The pKa is the pH at the half-equivalence point. This can be determined from the graph or by calculating the first derivative of the titration curve, where the peak corresponds to the equivalence point.

-

UV-Vis Spectrophotometry

This method is particularly useful for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization. The different electronic states of the protonated and neutral forms of the methylamino group will likely lead to different absorbance spectra.

Methodology:

-

Preparation of Buffer Solutions:

-

Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., from pH 1.5 to 4.5 in 0.2 pH unit increments).

-

-

Preparation of Analyte Solutions:

-

Prepare a stock solution of Methyl 4-(methylamino)benzoate in a suitable solvent (e.g., methanol).

-

Prepare a series of solutions by diluting a small, constant volume of the stock solution into each of the buffer solutions. The final concentration of the analyte should be identical in all solutions and result in an absorbance in the optimal range of the spectrophotometer (typically 0.3-1.0).

-

-

Spectrophotometric Measurement:

-

Determine the absorbance spectra of the fully protonated form in a highly acidic solution (e.g., pH 1) and the neutral form in a less acidic solution (e.g., pH 5). Identify the analytical wavelength where the difference in absorbance between the two forms is maximal.

-

Measure the absorbance of each buffered analyte solution at this predetermined analytical wavelength.

-

-